molecular formula C20H16N2O2S2 B2822251 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide CAS No. 863511-02-8

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2822251
CAS No.: 863511-02-8
M. Wt: 380.48
InChI Key: VWRWVIBBCNNFJW-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is a synthetic chemical probe featuring a naphthalene-sulfonamide group linked to a 2-phenyl-1,3-thiazole scaffold. This structure combines two pharmacologically significant motifs, making it a compound of high interest for exploratory research in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide array of bioactive molecules . Thiazole-containing compounds have demonstrated diverse mechanisms and activities, including enzyme inhibition and receptor antagonism, leading to their investigation as potential therapeutic agents for conditions ranging from infectious diseases to cancer . The sulfonamide functional group is a classic moiety in drug design, known to contribute to biological activity by acting as a metal-binding group or participating in key hydrogen-bonding interactions within enzyme active sites . Compounds bearing the sulfonamide group have been developed as treatments for bacterial infections and are explored for use in antiviral and anticancer research . Researchers can utilize this reagent to investigate new chemical space, particularly in developing inhibitors for various enzymatic targets or probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its structural features suggest potential for application in high-throughput screening and as a starting point for the synthesis of novel derivatives aimed at multiple biological targets.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-26(24,19-11-10-15-6-4-5-9-17(15)12-19)21-13-18-14-25-20(22-18)16-7-2-1-3-8-16/h1-12,14,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRWVIBBCNNFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of 2-phenylthiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized in Table 1.

Table 1: Physicochemical Comparison of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Method
This compound (Target) C₂₀H₁₆N₃O₂S₂* 412.5 Thiazole, sulfonamide, naphthalene Not reported Likely SN2 alkylation or Cu-catalyzed coupling
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c, ) C₁₆H₁₇N₅O₂S₂ 375.0 Thiazole, oxadiazole, sulfanyl 134–178 Cyclocondensation with nucleophiles
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b, ) C₂₁H₁₈N₅O₄ 404.1 Triazole, acetamide, nitro Not reported Click chemistry (1,3-dipolar cycloaddition)
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide (3B, ) C₃₃H₃₃N₇O₅S₂ 671.8 Piperidine, sulfonamide, nitrobenzoxadiazole Not reported Alkylation with Cs₂CO₃
3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles () C₁₇H₁₂N₂S 276.4 Thiazole, indole Not reported Hantzsch thioamide cyclization

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

  • Functional Groups: The target compound uniquely combines a naphthalene sulfonamide with a phenylthiazole group, distinguishing it from oxadiazole (7c) and triazole (6b) derivatives. Its lack of polar groups like nitro or amino may reduce solubility compared to 7c or 6b.
  • Molecular Weight: The target (412.5 g/mol) is intermediate between simpler thiazole-indole hybrids (276.4 g/mol) and bulkier piperazine-containing sulfonamides (671.8 g/mol).

Spectroscopic and Crystallographic Data

  • IR/NMR Trends: The target’s IR spectrum would likely show peaks for sulfonamide (S=O, ~1350–1300 cm⁻¹) and thiazole (C=N, ~1650–1500 cm⁻¹), consistent with and .

Biological Activity

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antitumor and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

N 2 phenyl 1 3 thiazol 4 yl methyl naphthalene 2 sulfonamide\text{N 2 phenyl 1 3 thiazol 4 yl methyl naphthalene 2 sulfonamide}

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of derivatives containing thiazole moieties. For instance, derivatives of nortopsentin analogs, including those with thiazole structures, exhibited significant antiproliferative activity against various human tumor cell lines. The mechanism involves inducing apoptosis and autophagic cell death, particularly at different concentrations:

Concentration (GI)Effect on Cell CycleMechanism of Action
GI 30G1 phase arrestAutophagic death
GI 70G1 phase arrestInduction of apoptosis

These findings suggest that the thiazole ring plays a crucial role in enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects:

PathogenMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
Staphylococcus aureus0.220.25-
Staphylococcus epidermidis0.25--

Additionally, these compounds inhibited biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase leads to reduced proliferation of cancer cells.
  • Apoptosis Induction : Higher concentrations trigger apoptotic pathways, contributing to cell death.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation are key mechanisms in its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and naphthalene components significantly influence biological activity. For example:

  • The presence of electron-withdrawing groups on the phenyl ring enhances antitumor activity.
  • Variations in the sulfonamide group can affect both antimicrobial and anticancer properties.

Case Studies

Several case studies illustrate the compound's potential:

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Resistance : Research showed that certain derivatives not only inhibited growth but also displayed bactericidal properties against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

  • The synthesis involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonamide coupling. Key steps include:

  • Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones under controlled pH (4–6) and temperature (60–80°C) .
  • Sulfonamide coupling : Reacting naphthalene-2-sulfonyl chloride with the thiazole intermediate in anhydrous DMF, using triethylamine as a base .
    • Optimization strategies :
  • Use catalysts like Cu(OAc)₂ for click chemistry steps to improve yield .
  • Purification via recrystallization (ethanol/water) enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiazole C=N/C-S bonds (~1600–1500 cm⁻¹) .
  • NMR : Aromatic protons (δ 7.2–8.4 ppm), methylene protons adjacent to sulfonamide (δ 4.0–4.5 ppm), and NH protons (δ ~10.8 ppm, broad singlet) .
  • HRMS : Confirm molecular weight (C₂₀H₁₆N₂O₂S₂; calculated [M+H]⁺: 397.0685) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological approaches :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl, methoxy groups) to assess impact on activity .
  • Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays against COX-2 or DHPS) with positive controls .
  • Data normalization : Account for variations in cell lines, solvent effects (DMSO concentration), and assay protocols .

Q. What methodologies are recommended for analyzing crystallographic data to determine the compound’s 3D structure?

  • Software tools :

  • SHELXL : For refining small-molecule structures against high-resolution X-ray data. Prioritize HKL-3000 for data integration .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize disorder or twinning .
    • Key parameters :
  • Resolution <1.0 Å for accurate sulfonamide geometry.
  • Address twinning via SHELXD’s twin law refinement .

Q. How can computational chemistry be integrated with experimental data to predict and optimize reactivity?

  • Strategies :

  • DFT calculations : Model reaction pathways (e.g., sulfonamide bond formation) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular docking : Screen against biological targets (e.g., bacterial dihydropteroate synthase) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .

Q. What strategies are effective in studying the compound’s interactions with biological targets?

  • Experimental techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography : Resolve binding modes in co-crystal structures (e.g., sulfonamide-enzyme complexes) .

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